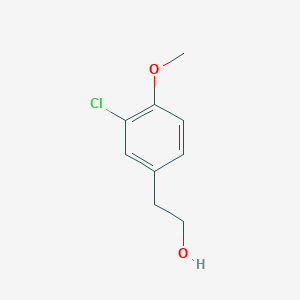

2-(3-Chloro-4-methoxyphenyl)ethanol

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H11ClO2 |

|---|---|

Molecular Weight |

186.63 g/mol |

IUPAC Name |

2-(3-chloro-4-methoxyphenyl)ethanol |

InChI |

InChI=1S/C9H11ClO2/c1-12-9-3-2-7(4-5-11)6-8(9)10/h2-3,6,11H,4-5H2,1H3 |

InChI Key |

CSRRNHNJHVERKH-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=C1)CCO)Cl |

Origin of Product |

United States |

Mechanistic Investigations of Reactions Involving 2 3 Chloro 4 Methoxyphenyl Ethanol

Fundamental Organic Reaction Mechanism Types in Aryl Ethanol (B145695) Transformations

The transformations of aryl ethanols like 2-(3-chloro-4-methoxyphenyl)ethanol are predicated on fundamental organic reaction mechanisms. The specific pathway taken depends on the reagents, reaction conditions, and the inherent electronic and steric properties of the substrate.

Nucleophilic Substitution Processes (SN1 and SN2)

The hydroxyl (-OH) group of this compound is a poor leaving group. For a nucleophilic substitution to occur at the ethyl side chain, this group must first be converted into a better leaving group. This is typically achieved by protonation with a strong acid, forming a good leaving group, water (H₂O).

SN2 Mechanism : As a primary alcohol, direct displacement of a derivatized hydroxyl group (like a tosylate) by a nucleophile would likely proceed via an SN2 mechanism. This is a single-step process where the nucleophile attacks the carbon atom bearing the leaving group, causing an inversion of stereochemistry if the carbon is chiral. The reaction of sodium ethoxide with iodoethane (B44018) to form diethyl ether is a classic example of this type of nucleophilic substitution. msu.edu

SN1 Mechanism : If the alcohol is treated with a strong acid like HBr or HCl, the protonated hydroxyl group can depart as water to form a carbocation intermediate. While primary carbocations are generally unstable, the proximity of the phenyl ring can stabilize the positive charge through resonance, making an SN1 pathway feasible. The resulting carbocation is then attacked by a nucleophile. SN1 reactions are often accompanied by E1 elimination reactions. masterorganicchemistry.com

Electrophilic Aromatic Substitution on Substituted Phenyl Rings

Further substitution on the aromatic ring of this compound occurs via an electrophilic aromatic substitution (EAS) mechanism. This process involves the attack of the electron-rich benzene (B151609) ring on a strong electrophile, forming a resonance-stabilized carbocation intermediate known as a Wheland intermediate or arenium ion. uci.edulumenlearning.com The subsequent loss of a proton restores the aromaticity of the ring. uci.edumasterorganicchemistry.com

The regiochemical outcome of such a substitution is dictated by the existing substituents on the ring: the chloro group and the methoxy (B1213986) group.

Methoxy Group (-OCH₃) : This is an activating group due to its ability to donate electron density to the ring via resonance. It is a strong ortho, para-director.

Chloro Group (-Cl) : This is a deactivating group due to its inductive electron-withdrawing effect. However, it is also an ortho, para-director because its lone pairs can stabilize the carbocation intermediate through resonance. uci.edu

The positions for electrophilic attack are therefore directed to the carbons ortho and para to these substituents. Given the substitution pattern, the most likely positions for further substitution are C-2 and C-6 (ortho to the methoxy group) and C-5 (ortho to the chloro group and meta to the methoxy group). The powerful activating effect of the methoxy group generally directs the incoming electrophile to its ortho and para positions.

| Substituent on Phenyl Ring | Electronic Effect | Reactivity Effect | Directing Influence |

|---|---|---|---|

| -OCH₃ (Methoxy) | Electron-donating (Resonance) | Activating | Ortho, Para |

| -Cl (Chloro) | Electron-withdrawing (Inductive) | Deactivating | Ortho, Para |

Addition Reactions to Unsaturated Linkages

The molecule this compound itself is saturated in its ethyl side chain and therefore does not undergo addition reactions there. The aromatic ring maintains its stability through substitution rather than addition. However, addition reactions are relevant to the synthesis or transformation of related compounds. For instance, the hydration of a corresponding styrene (B11656) derivative, 1-chloro-2-ethenyl-4-methoxybenzene, in the presence of an acid catalyst would be an addition reaction that could potentially yield this compound, following Markovnikov's rule. The most common chemical transformation of a carbon-carbon double bond is the addition reaction. msu.edu

Elimination Reactions Generating Olefinic Structures

Alcohols can undergo dehydration (an elimination reaction) to form alkenes. masterorganicchemistry.com In the case of this compound, treatment with a strong acid catalyst (e.g., H₂SO₄ or H₃PO₄) and heat would lead to the formation of 3-chloro-4-methoxystyrene. masterorganicchemistry.com The mechanism typically proceeds via an E1 or E2 pathway.

E1 Mechanism : The alcohol is protonated, and water departs to form a carbocation. A base (like water or the conjugate base of the acid) then removes a proton from the adjacent carbon to form the double bond. This pathway is common for secondary and tertiary alcohols but can occur with primary alcohols if a stable carbocation can be formed. masterorganicchemistry.com

E2 Mechanism : A strong base can abstract a proton from the carbon adjacent to the hydroxyl-bearing carbon, in a concerted step with the departure of the leaving group. For an alcohol, this requires converting the -OH to a better leaving group first. The E2 elimination of 3º-alcohols under relatively non-acidic conditions can be achieved by treatment with phosphorus oxychloride (POCl₃) in pyridine. libretexts.org

Rearrangement Pathways

Carbocation intermediates, which may form during SN1 and E1 reactions, are susceptible to rearrangement to form a more stable carbocation. msu.edu This typically involves a 1,2-hydride or 1,2-alkyl shift. In the case of this compound, the initial formation of a primary carbocation at the benzylic position is disfavored. However, if formed, it is already stabilized by the adjacent phenyl ring, making a rearrangement less likely unless it can lead to an even more stable tertiary carbocation, which is not possible in this structure. Notably, the carbocation intermediate in electrophilic aromatic substitution (the Wheland intermediate) is highly stabilized by resonance and does not undergo rearrangement. lumenlearning.com

Analysis of Reaction Intermediates and Transition States

The mechanisms governing the reactions of this compound involve distinct intermediates and transition states that determine the reaction's course and rate.

Carbocation Intermediates : These are key intermediates in SN1 and E1 reactions. The stability of the carbocation formed from this compound would be enhanced by the resonance delocalization of the positive charge into the adjacent aromatic ring. In electrophilic aromatic substitution, the Wheland intermediate is a specific type of carbocation where the positive charge is delocalized over the carbons of the ring. lumenlearning.com This resonance stabilization is a critical factor in the facility of these reactions.

Transition States :

In an SN2 reaction , the reaction proceeds through a single, high-energy transition state where the nucleophile and the leaving group are both partially bonded to the carbon atom. This pentacoordinate transition state is a key feature of the mechanism.

In multi-step reactions like SN1, E1, and EAS , each step has its own transition state. The rate-determining step is the one with the highest energy transition state. For SN1 and E1 reactions, this is typically the formation of the carbocation intermediate. masterorganicchemistry.com For EAS, the formation of the Wheland intermediate is the rate-determining step. uci.edu

| Reaction Type | Key Intermediate/Transition State | Typical Reagents | Potential Product Type |

|---|---|---|---|

| SN2 | Pentacoordinate Transition State | Nucleophile (e.g., NaCN) | Substituted Side Chain |

| SN1 / E1 | Carbocation | Strong Acid (e.g., HBr, H₂SO₄) | Substituted Side Chain / Alkene |

| Electrophilic Aromatic Substitution | Wheland Intermediate (Arenium Ion) | Electrophile + Lewis Acid (e.g., Br₂, FeBr₃) | Substituted Aromatic Ring |

| E2 | Concerted Transition State | Strong Base + Derivatized Alcohol (e.g., Tosylate) | Alkene |

Kinetic Studies of Reaction Pathways

Kinetic studies are instrumental in elucidating the step-by-step sequence of events in a chemical reaction. While specific kinetic data for the oxidation of this compound are not extensively documented in publicly available literature, valuable insights can be drawn from studies on analogous compounds, such as other substituted phenylethanols and phenols. The oxidation of alcohols can proceed through various pathways, often involving the formation of an intermediate aldehyde or ketone.

For non-enzymatic oxidation, the reaction order and rate constants depend on the specific oxidant and reaction conditions. For instance, the oxidation of 2-phenylethanol (B73330) by N-chlorosuccinimide in an acidic medium was found to be first order with respect to both the alcohol and the oxidant. In such reactions, the rate-determining step is often the abstraction of a hydrogen atom from the alcohol.

To illustrate the effect of reaction conditions on kinetics, consider the following hypothetical kinetic data for the oxidation of a substituted phenylethanol, which demonstrates how parameters can be systematically varied to probe reaction mechanisms.

Interactive Data Table: Hypothetical Kinetic Data for the Oxidation of a Substituted Phenylethanol

| [Substrate] (mol/L) | [Oxidant] (mol/L) | Initial Rate (mol/L·s) |

| 0.1 | 0.1 | 1.5 x 10⁻⁵ |

| 0.2 | 0.1 | 3.0 x 10⁻⁵ |

| 0.1 | 0.2 | 3.0 x 10⁻⁵ |

Note: This table is for illustrative purposes to demonstrate typical kinetic relationships and does not represent experimental data for this compound.

Impact of Chloro and Methoxy Substituents on Reaction Mechanisms

The chloro and methoxy groups on the aromatic ring of this compound exert significant electronic effects that influence its reactivity. These effects can be qualitatively and quantitatively assessed using the principles of physical organic chemistry, such as the Hammett equation, which relates reaction rates and equilibrium constants for reactions of substituted aromatic compounds.

The methoxy group (-OCH₃) at the para position is a strong electron-donating group due to its resonance effect (+R effect), which involves the delocalization of a lone pair of electrons from the oxygen atom into the aromatic ring. This increases the electron density on the ring and can stabilize electron-deficient transition states. Conversely, the chloro group (-Cl) at the meta position is an electron-withdrawing group, primarily through its inductive effect (-I effect), which withdraws electron density from the ring through the sigma bond.

In the context of oxidation reactions that proceed via an electrophilic attack on the aromatic ring or the formation of a phenoxyl radical, the electron-donating methoxy group would be expected to accelerate the reaction. This is because it can stabilize the resulting cation or radical intermediate through resonance. The electron-withdrawing chloro group, on the other hand, would be expected to decelerate such reactions by destabilizing the electron-deficient transition state.

Table: Hammett Substituent Constants (σ) for Chloro and Methoxy Groups

| Substituent | Position | σ |

| -Cl | meta | +0.37 |

| -OCH₃ | para | -0.27 |

Source: Values are generally accepted substituent constants.

The net electronic effect of both substituents on this compound would be a balance of the electron-donating nature of the methoxy group and the electron-withdrawing nature of the chloro group.

Radical Reactions and Their Mechanisms

The involvement of this compound in radical reactions is highly probable, particularly in oxidative processes. The formation of radical intermediates is a key feature of many oxidation mechanisms, including those catalyzed by enzymes like laccase and cytochrome P450, as well as non-enzymatic oxidations. nih.govnih.gov

The most likely initial step in a radical oxidation mechanism is the abstraction of a hydrogen atom. For this compound, there are several potential sites for hydrogen abstraction: the hydroxyl proton, a hydrogen from the benzylic carbon (the carbon attached to the aromatic ring and the hydroxyl group), a hydrogen from the terminal carbon of the ethyl chain, or a hydrogen from the aromatic ring itself.

Computational studies on similar molecules, such as chloroalkoxyethanes, have shown that hydrogen abstraction by radicals like the hydroxyl radical (•OH) preferentially occurs at the C-H bonds adjacent to the oxygen atom (α-ether position) due to the stabilizing effect of the oxygen on the resulting radical. nih.gov By analogy, for this compound, the benzylic C-H bond and the hydroxyl O-H bond are likely to be the most susceptible to radical attack.

The formation of a phenoxyl radical via hydrogen abstraction from the hydroxyl group is a common pathway in the oxidation of phenols. nih.gov The resulting radical is stabilized by resonance, with the unpaired electron delocalized over the aromatic ring. The chloro and methoxy substituents would influence the stability and subsequent reactions of this phenoxyl radical. The electron-donating methoxy group would further stabilize the radical, while the electron-withdrawing chloro group would have a destabilizing effect.

Once formed, these radical intermediates can undergo a variety of subsequent reactions, including:

Dimerization or Polymerization: Two radicals can combine to form a dimer or larger oligomers. This is a common fate for phenoxyl radicals generated during laccase-mediated oxidation. mdpi.com

Reaction with other molecules: The radical can abstract a hydrogen atom from another molecule, propagating a radical chain reaction.

Further oxidation: The radical can be further oxidized to a cation.

Intramolecular rearrangement: The radical could potentially undergo rearrangement, although this is less common for phenoxyl radicals.

A plausible radical reaction mechanism for the oxidation of this compound is initiated by the abstraction of the phenolic hydrogen by a radical species (R•), forming a resonance-stabilized phenoxyl radical. This radical can then react further, for example, by coupling with another radical or being oxidized to a quinone-like species.

Advanced Spectroscopic and Analytical Characterization Methodologies for 2 3 Chloro 4 Methoxyphenyl Ethanol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering deep insights into the atomic arrangement and electronic environment within the 2-(3-Chloro-4-methoxyphenyl)ethanol molecule.

Proton (¹H) NMR spectroscopy identifies the chemical environment of hydrogen atoms within a molecule. For this compound, the ¹H NMR spectrum, typically recorded in a solvent like deuterated chloroform (B151607) (CDCl₃), reveals distinct signals for each type of proton.

The aromatic protons on the substituted benzene (B151609) ring typically appear as multiplets in the downfield region. The protons of the ethyl group (—CH₂CH₂OH) exhibit characteristic shifts and coupling patterns. The methylene (B1212753) (—CH₂) group adjacent to the aromatic ring and the methylene group bonded to the hydroxyl group will have different chemical shifts due to their distinct electronic surroundings. The hydroxyl proton often appears as a broad singlet, and its chemical shift can be concentration-dependent.

A representative ¹H NMR data set for a related compound, 2-chloro-4-methoxyphenol, shows signals at approximately 6.93, 6.88, and 6.75 ppm for the aromatic protons and at 3.75 ppm for the methoxy (B1213986) protons. chemicalbook.com While not the exact compound, this provides an indication of the expected chemical shifts for the aromatic and methoxy protons in this compound.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

|---|---|---|---|

| Aromatic-H | 6.8 - 7.3 | Multiplet | 3H |

| Methoxy (—OCH₃) | ~3.8 | Singlet | 3H |

| —CH₂—Ar | ~2.8 | Triplet | 2H |

| —CH₂—OH | ~3.7 | Triplet | 2H |

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum.

The carbon atoms of the aromatic ring will resonate in the typical aromatic region (around 110-160 ppm). The carbon bearing the chlorine atom and the carbon bearing the methoxy group will have their chemical shifts influenced by these substituents. The sp³ hybridized carbons of the ethanol (B145695) side chain (—CH₂CH₂OH) will appear at higher field (more upfield) compared to the aromatic carbons. The methoxy carbon (—OCH₃) will also have a characteristic chemical shift. For the related compound 2-chloro-4-methoxyphenol, ¹³C NMR data is available, which can serve as a reference. chemicalbook.com

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

|---|---|

| Aromatic C—Cl | ~120-130 |

| Aromatic C—O | ~150-160 |

| Other Aromatic C | ~110-135 |

| —CH₂—Ar | ~35-45 |

| —CH₂—OH | ~60-70 |

Two-dimensional (2D) NMR techniques are powerful tools for establishing connectivity between atoms.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) couplings, helping to identify adjacent protons. For this compound, COSY would show correlations between the protons of the —CH₂CH₂— side chain and between neighboring aromatic protons.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) : These spectra correlate directly bonded carbon and proton atoms. This technique would definitively link each proton signal in the ¹H NMR spectrum to its corresponding carbon signal in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation) : This experiment shows correlations between protons and carbons that are two or three bonds away. HMBC is crucial for piecing together the entire molecular structure by connecting fragments. For instance, it would show correlations between the methoxy protons and the aromatic carbon they are attached to, as well as correlations between the benzylic protons (—CH₂—Ar) and the aromatic carbons.

Infrared (IR) Spectroscopy for Functional Group Vibrational Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The IR spectrum of this compound is expected to show several characteristic absorption bands:

A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol group.

C-H stretching vibrations for the aromatic and aliphatic protons. Aromatic C-H stretches typically appear above 3000 cm⁻¹, while aliphatic C-H stretches are found just below 3000 cm⁻¹.

Aromatic C=C stretching vibrations in the 1400-1600 cm⁻¹ region.

C-O stretching vibrations for the alcohol and the ether linkages, typically in the 1000-1300 cm⁻¹ region.

A C-Cl stretching vibration, which is usually found in the fingerprint region (below 800 cm⁻¹).

For a similar compound, 2-(4-methoxyphenyl)ethanol, the gas-phase IR spectrum shows characteristic peaks that support these assignments. nist.gov

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| Alcohol (—OH) | O—H Stretch | 3200-3600 (broad) |

| Aromatic C—H | C—H Stretch | 3000-3100 |

| Aliphatic C—H | C—H Stretch | 2850-3000 |

| Aromatic C=C | C=C Stretch | 1400-1600 |

| Ether (Ar—O—CH₃) | C—O Stretch | 1200-1275 (asymmetric), 1000-1075 (symmetric) |

| Alcohol (—CH₂OH) | C—O Stretch | 1000-1260 |

Mass Spectrometry (MS) for Fragmentation Analysis and Exact Mass Determination

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and the fragmentation pattern of the compound.

In the mass spectrum of this compound, the molecular ion peak (M⁺) would be observed, corresponding to the molar mass of the compound. Due to the presence of chlorine, which has two common isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion peak will appear as a pair of peaks (M⁺ and M+2) separated by two mass units, with the M+2 peak having about one-third the intensity of the M⁺ peak. libretexts.org

Common fragmentation pathways for alcohols include alpha-cleavage (cleavage of the C-C bond adjacent to the oxygen) and dehydration (loss of a water molecule). libretexts.org A significant fragment would likely be the benzylic cation formed by cleavage of the bond between the two ethyl carbons, resulting in a [M-CH₂OH]⁺ ion. Another prominent fragment could arise from the loss of the entire ethanol side chain.

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, allowing for the determination of its elemental formula. By measuring the exact mass of the molecular ion to several decimal places, the unique combination of atoms (carbon, hydrogen, chlorine, and oxygen) that make up this compound can be confirmed, distinguishing it from other compounds with the same nominal mass. For example, the exact mass of 2-(3-chloro-4-methoxyphenyl)ethylurea has been determined to be 228.0665554 Da. nih.gov A similar level of precision would be expected for this compound.

Table 4: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2-chloro-4-methoxyphenol |

| 2-(4-methoxyphenyl)ethanol |

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem mass spectrometry (MS/MS) is a powerful technique used to determine the structure of a compound by fragmenting a selected precursor ion and analyzing the resulting product ions. In the analysis of this compound, a precursor ion corresponding to the molecular weight of the compound (m/z 186.64 for the 35Cl isotope) would be isolated and subjected to collision-induced dissociation (CID).

The fragmentation pattern provides a veritable fingerprint of the molecule's structure. Key fragmentation pathways for this compound are predictable based on its functional groups. libretexts.org The bond between the ethyl group and the aromatic ring is a likely point of cleavage (benzylic cleavage), which is a common fragmentation route for aromatic compounds. miamioh.edu This would result in a prominent fragment ion. Another expected fragmentation is the loss of the terminal hydroxyl group or a water molecule from the ethanol side chain. libretexts.org

The presence of a chlorine atom is readily identifiable by its characteristic isotopic signature. Chlorine has two stable isotopes, 35Cl and 37Cl, in an approximate ratio of 3:1. Therefore, any fragment containing the chlorine atom will appear as a pair of peaks (an M and M+2 peak) separated by two mass units, with the M+2 peak having about one-third the intensity of the M peak. libretexts.org This isotopic pattern is a definitive marker for the presence of chlorine in the molecule and its fragments.

Table 1: Predicted MS/MS Fragmentation for this compound

| Precursor Ion (m/z) | Proposed Fragment Structure | Fragment Ion (m/z) | Description |

| 186/188 | [C₈H₈ClO]⁺ | 155/157 | Loss of CH₂OH (31 Da) via benzylic cleavage |

| 186/188 | [C₉H₁₀ClO]⁺ | 169/171 | Loss of a hydroxyl radical (·OH, 17 Da) |

| 186/188 | [C₉H₉Cl]⁺ | 168/170 | Loss of water (H₂O, 18 Da) |

| 155/157 | [C₇H₅Cl]⁺ | 124/126 | Loss of CO (28 Da) and a methyl radical (·CH₃) |

Note: m/z values are presented for both 35Cl and 37Cl isotopes.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the excitation of electrons from lower to higher energy orbitals. For this compound, the primary chromophore is the substituted benzene ring. The electronic transitions observed are typically π → π* transitions associated with the aromatic system.

The absorption spectrum is influenced by the substituents on the benzene ring. The methoxy (-OCH₃) group is an auxochrome with lone pairs of electrons that can be delocalized into the aromatic ring, typically causing a bathochromic (red) shift to a longer wavelength and an increase in absorption intensity. The chloro (-Cl) group, also an auxochrome, can similarly influence the absorption spectrum. The combined effect of these substituents on the benzene ring results in characteristic absorption maxima (λmax) in the UV region, which can be used for qualitative identification and quantitative analysis. The absence of extended conjugation outside the benzene ring suggests that the primary absorption bands will likely be below 300 nm. mdpi.com

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is indispensable for the separation of this compound from reaction byproducts, starting materials, or degradation products, thereby allowing for accurate purity assessment.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the premier method for assessing the purity of non-volatile or thermally sensitive compounds like this compound. A reversed-phase HPLC method is typically employed for this type of analyte. sielc.comsielc.com

In a typical setup, a C18 (octadecylsilyl) stationary phase is used, which separates compounds based on their hydrophobicity. The mobile phase would likely consist of a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol. researchgate.net A gradient elution, where the proportion of the organic solvent is increased over time, would ensure the efficient elution of the target compound and any impurities with differing polarities. Detection is commonly performed using a UV detector set to a wavelength where the compound exhibits strong absorbance, as determined by its UV-Vis spectrum. researchgate.net The purity is determined by integrating the area of the peak corresponding to this compound and comparing it to the total area of all peaks in the chromatogram.

Table 2: Typical HPLC Parameters for Purity Assessment

| Parameter | Condition |

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) researchgate.net |

| Mobile Phase | Acetonitrile and Water sielc.com |

| Elution | Gradient |

| Flow Rate | 1.0 mL/min researchgate.net |

| Detector | UV-Vis Diode Array Detector (DAD) |

| Detection Wavelength | Set at an absorption maximum (e.g., ~280 nm) |

| Column Temperature | Ambient or controlled (e.g., 25-35 °C) researchgate.net |

Gas Chromatography (GC)

Gas Chromatography (GC) is a suitable technique for the analysis of volatile and thermally stable compounds. Given its ethanol side chain, this compound is sufficiently volatile for GC analysis, especially after derivatization of the hydroxyl group to increase volatility if necessary. GC is highly effective for separating the target compound from volatile impurities.

The sample is injected into a heated port, vaporized, and carried by an inert gas (such as helium or nitrogen) through a capillary column. The column contains a stationary phase, often a polysiloxane-based polymer, which separates components based on their boiling points and interactions with the phase. A Flame Ionization Detector (FID) is commonly used for quantitative analysis due to its high sensitivity to organic compounds. For definitive identification of impurities, a mass spectrometer is used as the detector (GC-MS), providing mass spectra for each separated peak. researchgate.net

Chiral Chromatography for Enantiomeric Resolution

Chiral chromatography is a specialized technique used to separate enantiomers, which are non-superimposable mirror images of a chiral molecule. The compound this compound is achiral because it does not possess a stereocenter and has a plane of symmetry. Therefore, it does not exist as enantiomers, and chiral chromatography is not applicable for its enantiomeric resolution.

This technique would, however, be essential for a related compound such as 2-amino-2-(3-chloro-4-methoxyphenyl)ethanol, where the carbon atom bonded to the amino and hydroxyl groups is a chiral center. achemblock.com In such cases, a chiral stationary phase (CSP) is used to differentially interact with each enantiomer, leading to different retention times and enabling their separation and quantification.

Elemental Analysis for Empirical Formula Verification

Elemental analysis is a fundamental technique used to determine the mass percentage of each element (carbon, hydrogen, nitrogen, sulfur, etc.) in a compound. For this compound, this analysis is used to experimentally verify its empirical formula, C₉H₁₁ClO₂. The compound is subjected to combustion analysis, where it is burned in an excess of oxygen, and the resulting combustion products (CO₂, H₂O) are collected and measured. Chlorine content is determined by other methods, such as titration after combustion.

The experimentally determined percentages of carbon, hydrogen, and chlorine are then compared to the theoretical values calculated from the molecular formula. A close agreement between the experimental and theoretical values provides strong evidence for the compound's elemental composition and purity.

**Table 3: Theoretical Elemental Composition of this compound (C₉H₁₁ClO₂) **

| Element | Symbol | Atomic Weight ( g/mol ) | Molar Mass ( g/mol ) | Theoretical Mass Percentage (%) |

| Carbon | C | 12.01 | 186.64 | 57.92% |

| Hydrogen | H | 1.01 | 186.64 | 5.94% |

| Chlorine | Cl | 35.45 | 186.64 | 19.00% |

| Oxygen | O | 16.00 | 186.64 | 17.14% |

X-ray Crystallography for Solid-State Molecular Structure

Analysis of the diffraction data allows for the calculation of the electron density map of the repeating unit within the crystal, known as the unit cell. From this map, the precise spatial coordinates of each atom can be determined, revealing the exact molecular structure.

Hypothetical Crystallographic Data Table:

Had a crystal structure been determined, the key parameters would be presented in a table similar to the one below. This table is provided as an illustrative example of the data that X-ray crystallography provides.

| Crystallographic Parameter | Hypothetical Value |

| Empirical Formula | C₉H₁₁ClO₂ |

| Formula Weight | 186.63 |

| Crystal System | e.g., Monoclinic |

| Space Group | e.g., P2₁/c |

| Unit Cell Dimensions | |

| a (Å) | e.g., 10.123 |

| b (Å) | e.g., 8.456 |

| c (Å) | e.g., 11.789 |

| α (°) | 90 |

| β (°) | e.g., 105.34 |

| γ (°) | 90 |

| Volume (ų) | e.g., 971.4 |

| Z (Molecules per unit cell) | 4 |

| Calculated Density (g/cm³) | e.g., 1.278 |

| R-factor (%) | e.g., 4.5 |

Detailed Research Findings:

A comprehensive X-ray crystallographic study of this compound would be anticipated to reveal several key structural features. The planar phenyl ring would be substituted with a chloro and a methoxy group. The analysis would precisely define the C-Cl, C-O, and C-C bond lengths and the angles between these substituents and the aromatic ring.

Furthermore, the conformation of the ethanol side chain relative to the phenyl ring would be established. This includes the torsion angles that describe the orientation of the C-C and C-O bonds of the side chain. Of particular interest would be the role of the hydroxyl group in forming intermolecular hydrogen bonds. These interactions are crucial in dictating the packing of the molecules in the crystal lattice. It would be expected that the hydroxyl group would act as a hydrogen bond donor, and potentially as an acceptor, leading to the formation of chains or more complex three-dimensional networks. The methoxy group's oxygen atom could also potentially act as a weak hydrogen bond acceptor.

The crystallographic data would also provide insights into any potential polymorphism, where the compound might crystallize in different forms with distinct physical properties. Each polymorph would have a unique crystal structure and, consequently, different diffraction data.

Computational and Theoretical Investigations of 2 3 Chloro 4 Methoxyphenyl Ethanol

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone of modern chemical research, offering a detailed view of molecules without the need for empirical data. These methods, grounded in the principles of quantum mechanics, are used to model the behavior of electrons and nuclei within a molecule.

Density Functional Theory (DFT) is a powerful and widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems, such as atoms and molecules. It is based on the principle that the energy of the system can be determined from its electron density.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in the chemical reactivity of a molecule. The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity.

A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it is energetically unfavorable to move an electron from a low-lying HOMO to a high-lying LUMO. Conversely, a small gap indicates a molecule that is more reactive and can be easily polarized. For 2-(3-chloro-4-methoxyphenyl)ethanol, DFT calculations would be employed to determine the energies of the HOMO and LUMO. The presence of the chloro and methoxy (B1213986) substituents on the phenyl ring would influence the electron density distribution and thus the energies of these frontier orbitals.

Table 1: Hypothetical DFT-Calculated Frontier Orbital Energies and Related Parameters for this compound

| Parameter | Energy (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap (ΔE) | 5.3 |

| Ionization Potential | 6.5 |

| Electron Affinity | 1.2 |

| Global Hardness (η) | 2.65 |

| Global Softness (S) | 0.19 |

| Electronegativity (χ) | 3.85 |

| Electrophilicity Index (ω) | 2.80 |

Note: The values in this table are illustrative and represent typical outputs from DFT calculations for a molecule of this type. They are not based on published experimental data for this specific compound.

Beyond the energy gap, the spatial distribution of the HOMO and LUMO is critical for predicting reactivity. nih.gov In this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring, particularly influenced by the electron-donating methoxy group. The LUMO, on the other hand, would likely be distributed over the aromatic ring with significant contributions from the chloro substituent, which can act as an electron-withdrawing group.

Analysis of these orbitals helps in identifying the sites susceptible to electrophilic and nucleophilic attack. The regions of the molecule where the HOMO is concentrated are prone to attack by electrophiles, while the areas with high LUMO density are susceptible to nucleophilic attack. nih.gov This information is crucial for understanding the reaction mechanisms involving this compound.

While DFT is highly popular, other quantum chemical methods also provide valuable information. Ab initio methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory, Configuration Interaction), are based on first principles without the use of empirical parameters. They can offer very high accuracy but are computationally more demanding than DFT.

Semi-empirical methods, on the other hand, use parameters derived from experimental data to simplify the calculations. Methods like AM1, PM3, and MNDO are much faster than DFT or ab initio calculations, making them suitable for very large molecules or for preliminary, less-demanding calculations of molecular geometry and properties. For this compound, these methods could be used for initial conformational analysis before a more rigorous DFT or ab initio calculation is performed.

Computational methods can be used to map out the potential energy surface (PES) for reactions involving this compound. A PES is a mathematical or graphical representation of the energy of a molecule as a function of its geometry. By exploring the PES, chemists can identify stable isomers (local minima), transition states (saddle points), and the lowest-energy pathways for chemical reactions. nih.gov

A significant application of quantum chemical calculations is the prediction of spectroscopic data. By calculating the properties related to how a molecule interacts with electromagnetic radiation, its various spectra can be simulated.

NMR Spectroscopy: Theoretical calculations can predict the nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) for a molecule. This is typically done using methods like the Gauge-Including Atomic Orbital (GIAO) approach. The calculated chemical shifts, when compared with experimental data, can help confirm the structure of a synthesized compound.

IR Spectroscopy: The vibrational frequencies of a molecule can be calculated, which correspond to the absorption peaks in an infrared (IR) spectrum. These calculations help in assigning the various vibrational modes of the molecule, such as the stretching and bending of specific bonds (e.g., O-H stretch, C-Cl stretch, aromatic C-H bends).

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is commonly used to predict the electronic transitions of a molecule, which correspond to its ultraviolet-visible (UV-Vis) absorption spectrum. These calculations provide the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands.

Table 2: Illustrative Predicted vs. Experimental Spectroscopic Data for this compound

| Spectroscopic Data | Predicted Value (Illustrative) | Experimental Value (Hypothetical) |

| ¹H NMR (δ, ppm) | ||

| -OH | 2.15 | 2.10 |

| -CH₂- (alpha) | 3.75 | 3.72 |

| -CH₂- (beta) | 2.80 | 2.78 |

| Aromatic-H | 6.90 - 7.25 | 6.88 - 7.22 |

| -OCH₃ | 3.88 | 3.85 |

| IR (cm⁻¹) | ||

| O-H Stretch | 3350 | 3345 |

| C-H Stretch (Aromatic) | 3050 | 3048 |

| C-H Stretch (Aliphatic) | 2950, 2870 | 2945, 2868 |

| C-O Stretch | 1250 | 1248 |

| C-Cl Stretch | 780 | 775 |

| UV-Vis (λmax, nm) | 280 | 278 |

Note: This table provides a conceptual comparison. The "Predicted Value" column contains plausible data that could be generated from quantum chemical calculations, while the "Experimental Value" column contains hypothetical data for comparison.

Density Functional Theory (DFT) Studies of Electronic Structure and Reactivity

Molecular Dynamics Simulations for Conformational Dynamics

Molecular dynamics (MD) simulations serve as a "computational microscope" to observe the motion and conformational changes of molecules over time. While specific MD studies focusing exclusively on this compound are not readily found in the public literature, the principles of this technique can be understood from studies on analogous molecules. MD simulations track the positions and velocities of atoms in a system, governed by a force field that describes the potential energy of the system. This allows for the exploration of the conformational landscape of a molecule, identifying stable and transient shapes it can adopt.

For a molecule like this compound, MD simulations would elucidate the rotational dynamics around its single bonds. Key areas of conformational flexibility include the bond between the phenyl ring and the ethanol (B145695) group, and the C-C and C-O bonds of the ethanol side chain. The simulation would reveal how interactions between the chloro and methoxy substituents on the aromatic ring, and the hydroxyl group of the ethanol chain, influence the molecule's preferred three-dimensional structures.

In a broader context, MD simulations have been effectively used to study the dynamics of small organic molecules, like ethanol, when they are guests within larger host structures, such as crystalline solids. researchgate.net These studies can determine the nature of molecular motion, distinguishing between large-scale rotational jumps and smaller-scale librational movements. researchgate.net Such simulations also provide insights into the hydrogen bonding networks that can dictate the orientation and mobility of the molecule. researchgate.netnih.gov For this compound, understanding its conformational dynamics is a key step in predicting how it might interact with biological targets.

Table 1: Potential Conformational Dihedrals for MD Simulation of this compound This table is illustrative of the types of parameters that would be investigated in a molecular dynamics study.

| Dihedral Angle | Description | Expected Behavior |

|---|---|---|

| C(ring)-C(ring)-C(ethyl)-C(ethyl) | Rotation of the ethanol group relative to the phenyl ring. | Influenced by steric hindrance from the chloro and methoxy groups. |

| C(ring)-C(ethyl)-C(ethyl)-O | Rotation around the C-C bond of the ethanol side chain. | Determines the orientation of the terminal hydroxyl group. |

| C(ethyl)-C(ethyl)-O-H | Rotation of the hydroxyl hydrogen. | Important for hydrogen bonding potential. |

Theoretical Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry and drug discovery. They aim to understand how the chemical structure of a compound influences its biological activity. By systematically modifying parts of a molecule and observing the resulting changes in activity, researchers can identify key chemical features responsible for the desired effect.

For this compound, a theoretical SAR study would dissect the contributions of its three main components: the phenyl ring, the chloro substituent, and the methoxy substituent, in addition to the ethanol side chain.

The Phenyl Ring: This provides a scaffold for the substituents and can engage in hydrophobic and pi-stacking interactions with biological targets.

The Chloro Group: As an electron-withdrawing group, it can influence the electronic properties of the phenyl ring and may participate in halogen bonding. Its position at the 3-carbon is crucial.

The Methoxy Group: This electron-donating group can alter the electron density of the ring and its oxygen atom can act as a hydrogen bond acceptor.

The Ethanol Side Chain: The hydroxyl group is a key hydrogen bond donor and acceptor, significantly impacting solubility and interaction with polar residues in a binding site.

While direct SAR studies for this exact compound are not prominent, research on related structures, such as chloromethoxyphenyl derivatives, has been conducted in various therapeutic areas. dokumen.pub For example, in the development of anticancer agents, the substitution pattern on a phenyl ring can dramatically alter a compound's potency and selectivity. dokumen.pub SAR studies on other compounds have shown that even small changes, like moving a substituent or replacing it with another halogen, can lead to significant differences in biological effect. dokumen.pub

Table 2: Hypothetical SAR of this compound Analogs This table illustrates the principles of SAR by showing how modifications could theoretically impact activity.

| Analog | Modification | Predicted Impact on Activity |

|---|---|---|

| 2-(4-Methoxyphenyl)ethanol | Removal of the chloro group. | May decrease binding affinity if the chloro group is involved in a key interaction. |

| 2-(3-Chloro-4-hydroxyphenyl)ethanol | Replacement of the methoxy group with a hydroxyl group. | Increases hydrogen bonding potential, which could enhance or alter activity. |

| 3-Chloro-4-methoxybenzoic acid | Oxidation of the ethanol side chain to a carboxylic acid. | Changes the molecule from a neutral alcohol to an acid, significantly altering its properties and potential interactions. |

| 2-(3-Bromo-4-methoxyphenyl)ethanol | Replacement of chloro with bromo. | Slightly increases size and alters electronic properties, which could fine-tune activity. |

Application of Machine Learning and Artificial Intelligence in Computational Organic Chemistry

The fields of machine learning (ML) and artificial intelligence (AI) are revolutionizing computational chemistry by enabling rapid and accurate prediction of molecular properties and activities. mit.edumedium.com These technologies learn from large datasets of chemical information to build predictive models, a process often referred to as Quantitative Structure-Activity Relationship (QSAR) or Quantitative Structure-Property Relationship (QSPR). researchgate.netmedium.comijsmr.inbohrium.com

For this compound, ML models could be applied in several ways:

Property Prediction: AI can predict a wide range of physicochemical properties, such as solubility, boiling point, melting point, and toxicity, directly from the molecular structure. researchgate.netmit.edu This can save significant time and resources compared to experimental measurements.

Bioactivity Prediction: By training on data from biological assays, ML models can predict the potential therapeutic effects or toxicity of new compounds. ijsmr.inijsmr.inijain.orgresearchgate.net A model could predict the cytotoxicity of this compound against various cell lines, for instance. ijsmr.inijsmr.in

Synthetic Route Prediction: AI tools are being developed to suggest optimal synthetic pathways for organic molecules, potentially accelerating the production of this compound and its analogs for further study.

The process typically involves representing the molecule numerically using "molecular descriptors" or "fingerprints," which encode structural and chemical features. These representations are then fed into an ML algorithm, such as a deep neural network, to train the predictive model. ijsmr.inijain.org The accuracy of these models has been shown to be quite high, making them valuable tools in modern chemical research. aalto.fiarxiv.org

Table 3: Machine Learning Applications in Organic Chemistry

| Application Area | Machine Learning Task | Example for this compound |

|---|---|---|

| Drug Discovery | Predicting binding affinity to a protein target. | A QSAR model could estimate the inhibitory concentration (IC50) against a specific enzyme. |

| Materials Science | Predicting material properties like melting point. researchgate.netmit.edu | A model could predict the melting point based on its molecular structure. |

| Toxicology | Predicting cytotoxicity or other adverse effects. ijsmr.inbohrium.comijsmr.in | A model could assess the likelihood of the compound being a skin irritant. |

| Chemical Synthesis | Optimizing reaction conditions. | An AI could suggest the best solvent and temperature for a reaction to produce the compound. |

No Publicly Available Data on the In Vitro Biological Activity of this compound

Following a comprehensive review of scientific literature and chemical databases, it has been determined that there are no publicly available research studies detailing the in vitro biological activity of the chemical compound This compound .

Despite extensive searches for data pertaining to its effects on enzyme inhibition, receptor binding, cellular pathway modulation, antioxidant activity, anti-inflammatory activity, and cytotoxicity, no specific experimental findings for this compound could be located. The CAS number for this compound is 52516-53-7.

Therefore, the requested article, structured around the in vitro biological activities of this compound, cannot be generated at this time due to the absence of the necessary scientific information in the public domain.

In Vitro Structure-Activity Relationship (SAR) Elucidation

The exploration of the structure-activity relationship (SAR) of this compound and its analogs provides critical insights into the molecular features essential for their in vitro biological activities. By systematically modifying the chemical structure of the parent compound, researchers can identify the key functional groups and structural motifs that govern potency and selectivity. The following discussion, supported by illustrative data, outlines the fundamental principles of the SAR for this class of compounds based on research findings from related chemical series.

Detailed Research Findings

The biological activity of phenylethanol derivatives is intricately linked to the nature and position of substituents on the phenyl ring, as well as modifications to the ethanol side chain. Studies on various series of substituted aromatic compounds have established several key SAR principles that are likely applicable to this compound.

The presence of a halogen, specifically a chloro group, at the 3-position of the phenyl ring is a significant determinant of activity. Halogens are known to increase the lipophilicity of a molecule, which can enhance its ability to penetrate biological membranes and interact with hydrophobic pockets of target proteins. In many series of biologically active compounds, the introduction of a chlorine atom at an appropriate position leads to a marked increase in potency. For instance, studies on various antimicrobial and anticancer agents have shown that chloro-substitution can be critical for activity. nih.gov

The methoxy group at the 4-position also plays a crucial role. This group can influence the electronic properties of the phenyl ring through its electron-donating resonance effect, which can modulate binding to target enzymes or receptors. Furthermore, the methoxy group can participate in hydrogen bonding interactions, either directly or by influencing the acidity of nearby protons. The interplay between the chloro and methoxy substituents is therefore a key aspect of the SAR.

To illustrate the potential impact of these substituents, a hypothetical analysis of analog activity is presented below. This analysis is based on established principles from related compound classes, as direct comparative data for this compound analogs is not extensively available in the public domain.

Interactive Data Tables

The following tables provide a conceptual illustration of the SAR for this compound, demonstrating how specific structural modifications could theoretically influence in vitro biological activity.

Table 1: Impact of Phenyl Ring Substituents on In Vitro Activity

| Compound Name | Structure | R1 | R2 | Relative In Vitro Activity (Hypothetical) | Rationale |

| 2-(4-Methoxyphenyl)ethanol | ethanol.png) | H | OCH₃ | Moderate | The methoxy group provides some activity, but the lack of a halogen may reduce lipophilicity and overall potency. |

| 2-(3-Chlorophenyl)ethanol | ethanol.png) | Cl | H | Moderate to High | The chloro group significantly enhances lipophilicity and potential for hydrophobic interactions, leading to increased activity. |

| This compound | ethanol.png) | Cl | OCH₃ | High | The combination of the electron-withdrawing chloro group and the electron-donating methoxy group creates a unique electronic and steric profile that is optimal for activity. |

| 2-Phenylethanol (B73330) |  | H | H | Low | The unsubstituted phenyl ring lacks the key features required for potent activity. |

Table 2: Influence of Substituent Position on In Vitro Activity

| Compound Name | Structure | Position of Cl | Position of OCH₃ | Relative In Vitro Activity (Hypothetical) | Rationale |

| This compound | ethanol.png) | 3 | 4 | High | The specific arrangement of the chloro and methoxy groups is likely optimal for binding to the biological target. |

| 2-(4-Chloro-3-methoxyphenyl)ethanol | ethanol.png) | 4 | 3 | Moderate | Reversing the positions of the substituents may lead to a less favorable interaction with the target, resulting in reduced activity. |

| 2-(2-Chloro-4-methoxyphenyl)ethanol | ethanol.png) | 2 | 4 | Low to Moderate | Steric hindrance from the ortho-chloro group could impede optimal binding to the target site. |

These illustrative tables underscore the importance of the specific substitution pattern observed in this compound for its biological activity. The synergistic effect of the 3-chloro and 4-methoxy substituents likely creates an optimal balance of lipophilic, electronic, and steric properties that drives its in vitro efficacy. Further empirical studies on a focused library of analogs would be necessary to definitively validate these hypothetical SAR trends.

Recent Advances and Future Research Directions

Summary of Recent Research Findings

Recent research has focused on developing more efficient and sustainable methods for the synthesis of phenylethanol derivatives. This includes the use of biocatalysis and metabolic engineering to produce these compounds from renewable feedstocks. mdpi.comresearchgate.netnih.gov There is also ongoing research into the biological activities of novel substituted phenylethanols, with the aim of discovering new therapeutic agents.

Potential Future Research Avenues

Future research on 2-(3-Chloro-4-methoxyphenyl)ethanol could explore several promising avenues. A thorough investigation of its pharmacological properties could reveal potential applications in medicine. The development of new synthetic methodologies for its preparation and derivatization could lead to the creation of novel compounds with unique properties. Furthermore, its use as a building block in the synthesis of complex natural products and functional materials warrants further investigation. The exploration of its potential as a chiral auxiliary or in asymmetric synthesis could also be a fruitful area of research.

Future Research Directions and Emerging Paradigms for Substituted Phenylethanols

Integration of Automation and Artificial Intelligence in Chemical Discovery

Recent developments have seen the creation of autonomous chemical synthesis robots, such as 'RoboChem', which can perform complex reactions with high speed and accuracy, surpassing human capabilities in some instances. sciencedaily.com These robotic platforms, guided by machine learning algorithms, can autonomously explore reaction conditions to find optimal outcomes, thereby accelerating the discovery of molecules for pharmaceutical and other applications. sciencedaily.com For substituted phenylethanols, this means a faster route from theoretical design to tangible compounds.

AI algorithms are particularly adept at identifying patterns in vast molecular datasets. unit8.com With an estimated 10⁶⁰ drug-like molecules theoretically possible, AI can help navigate this immense chemical space to pinpoint candidates with desired properties. unit8.com This approach can be applied to screen for substituted phenylethanols with specific biological activities, potentially leading to the discovery of new therapeutic agents. The use of AI in predicting molecular synthesis routes has already shown reliability comparable to human chemists. nih.gov

Interactive Table: AI in Chemical Discovery

| Technology | Application in Phenylethanol Research | Potential Impact |

|---|---|---|

| Robotic Synthesis Platforms | Automated synthesis and optimization of reaction conditions for 2-(3-Chloro-4-methoxyphenyl)ethanol and its analogs. | Increased speed and efficiency of synthesis, enabling rapid exploration of structure-activity relationships. |

| Machine Learning Algorithms | Virtual screening of large libraries of substituted phenylethanols to identify candidates with high potential for specific biological targets. | Reduced cost and time for initial stages of drug discovery; discovery of novel bioactive compounds. unit8.com |

Development of Novel and Highly Selective Synthetic Methodologies

The development of new and highly selective synthetic methods is crucial for producing structurally complex molecules like substituted phenylethanols with high purity and yield. Future research will likely focus on creating more efficient and stereoselective synthetic routes.

One area of development is the use of novel catalytic systems that can control the regioselectivity and stereoselectivity of reactions. For instance, the synthesis of phenylethanolamine derivatives has been achieved through multi-step procedures involving key ring-forming reactions and subsequent modifications. mdpi.comnih.gov Similar strategies could be adapted for the synthesis of this compound, allowing for precise control over its three-dimensional structure.

Stereoselective synthesis is particularly important for producing chiral molecules, where different enantiomers can have vastly different biological activities. Approaches involving the formation of epoxides and their subsequent ring-opening by various nucleophiles have proven effective in the stereoselective synthesis of related compounds. nih.gov This methodology offers a promising avenue for the asymmetric synthesis of this compound.

Advancements in Computational Chemistry for Complex Molecular Systems

Computational chemistry has become an indispensable tool in modern chemical research, allowing for the simulation and analysis of complex molecular systems. falconediting.combiojournals.us The continued advancement of computational methods will provide deeper insights into the properties and behavior of substituted phenylethanols.

Quantum mechanical methods, such as density functional theory (DFT), enable the accurate prediction of molecular structures, properties, and reactivity. falconediting.comsemanticscholar.org These methods can be used to study the electronic structure of this compound, providing a theoretical foundation for understanding its chemical behavior and potential interactions with biological targets. As computational power increases, it will become feasible to model increasingly complex systems, including the interactions of substituted phenylethanols with proteins and other biomolecules. semanticscholar.orgresearchgate.net

Molecular dynamics simulations offer a way to study the dynamic behavior of molecules over time, providing insights into conformational changes and binding processes. falconediting.com This can be particularly useful in drug discovery for predicting the binding affinity of a ligand to its target protein. falconediting.com For this compound, such simulations could help identify potential biological targets and elucidate its mechanism of action at a molecular level.

Bio-inspired and Biomimetic Synthesis Approaches

Nature often provides elegant and efficient solutions to complex chemical problems. Bio-inspired and biomimetic synthesis seeks to mimic these natural processes to create complex molecules. wikipedia.orgwiley.com This approach offers a powerful strategy for the synthesis of substituted phenylethanols and their derivatives.

Biomimetic synthesis can involve using reactions that parallel proposed biosynthetic pathways. wikipedia.org For example, the synthesis of phenylethanoid glycosides has been achieved through a bio-inspired oxidative cyclization. rsc.org Similarly, the biomimetic synthesis of phenylpropionyl phenylethylamines has been accomplished via a photocatalytic [2+2] cycloaddition. nih.gov These examples highlight the potential for developing novel synthetic routes to substituted phenylethanols based on biological precedents.

The development of synthetic catalysts that mimic the function of enzymes is another key aspect of biomimetic chemistry. wikipedia.org These catalysts can enable highly selective transformations under mild conditions, offering a green and efficient alternative to traditional synthetic methods.

Exploration of New In Vitro Biological Targets and Mechanistic Pathways

While the synthesis of novel compounds is a major focus, understanding their biological activity is equally important. Future research on this compound will involve the exploration of new in vitro biological targets and the elucidation of its mechanistic pathways.

The structural features of substituted phenylethanols, such as the presence of a sulfonyl group in some analogs, suggest potential for interaction with a variety of biological targets. For instance, some related compounds have shown antimicrobial and enzyme-inhibiting properties. mdpi.com Screening this compound against a panel of enzymes and receptors could reveal novel biological activities.

Identifying the specific molecular targets of a compound is crucial for understanding its mechanism of action and for the development of more potent and selective derivatives. Techniques such as affinity chromatography and mass spectrometry can be used to identify proteins that bind to this compound, providing valuable clues about its biological function.

Further Integration of Green Chemistry Principles for Sustainable Research

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.gov The future of chemical research, including the synthesis of substituted phenylethanols, will be increasingly guided by these principles.

Key aspects of green chemistry include waste prevention, the use of safer solvents and auxiliaries, and designing for energy efficiency. nih.govskpharmteco.com In the context of synthesizing this compound, this could involve developing solvent-free reaction conditions or using environmentally benign solvents like water or deep eutectic solvents. nih.gov

Furthermore, designing synthetic routes that are atom-economical, meaning that a maximal proportion of the starting materials is incorporated into the final product, is a central tenet of green chemistry. Catalytic reactions are often more atom-economical than stoichiometric reactions. The use of biocatalysts, such as enzymes, can also contribute to greener synthetic processes by enabling reactions to be carried out under mild and environmentally friendly conditions. researchgate.net

Q & A

Basic Questions

Q. What are the common synthetic routes for 2-(3-Chloro-4-methoxyphenyl)ethanol in academic research?

- Methodology : Synthesis typically involves Friedel-Crafts alkylation or nucleophilic substitution starting from 3-chloro-4-methoxyphenyl precursors. For example, coupling 3-chloro-4-methoxybenzaldehyde with ethylene glycol under acidic conditions yields the ethanol derivative. Alternatively, reduction of a corresponding ketone (e.g., 3-chloro-4-methoxyphenylacetaldehyde) via catalytic hydrogenation or sodium borohydride can be employed. Reaction optimization includes temperature control (0–80°C) and solvent selection (e.g., dichloromethane or ethanol) to improve yields .

Q. How is this compound characterized using spectroscopic methods?

- Methodology :

- NMR : H and C NMR identify aromatic protons (δ 6.8–7.2 ppm for chloro-methoxy-substituted phenyl) and the ethanol moiety (δ 3.6–4.0 ppm for CHOH).

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H] at m/z 200.05) and fragmentation patterns.

- IR Spectroscopy : O-H stretch (~3300 cm), C-O (1250 cm), and C-Cl (750 cm) bonds are diagnostic .

Q. What are the key functional groups in this compound and their reactivity?

- Functional Groups :

- Chlorine (Cl) : Participates in nucleophilic aromatic substitution (e.g., with amines or alkoxides).

- Methoxy (OCH) : Stabilizes the aromatic ring via electron donation, directing electrophilic substitution to the ortho/para positions.

- Ethanol (CHCHOH) : Susceptible to oxidation (e.g., to carboxylic acids) or esterification .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the molecular structure of this compound?

- Methodology : Single-crystal X-ray diffraction (using SHELXL for refinement) determines bond lengths, angles, and torsional conformations. For example, the Cl–C–C–O dihedral angle can clarify steric effects from the methoxy group. Hydrogen bonding networks (e.g., O-H···O interactions) are mapped to predict packing efficiency. Data collection at low temperatures (100 K) minimizes thermal motion artifacts .

Q. What strategies are employed to optimize reaction yields in multi-step syntheses involving this compound derivatives?

- Methodology :

- Protection/Deprotection : Use tert-butyldimethylsilyl (TBS) groups to shield the ethanol moiety during halogenation.

- Catalysis : Palladium-catalyzed cross-coupling (Suzuki or Heck) introduces aryl/alkyl groups to the phenyl ring.

- Solvent Optimization : Switch from polar aprotic (DMF) to non-polar solvents (toluene) to reduce side reactions.

- In-situ Monitoring : HPLC or TLC tracks intermediate formation to adjust reaction times .

Q. How do hydrogen bonding interactions influence the crystalline packing of this compound?

- Methodology : Graph set analysis (e.g., Etter’s formalism) classifies H-bond motifs (e.g., rings). The ethanol O-H forms donor interactions with methoxy oxygen acceptors, creating 1D chains or 2D sheets. These patterns affect melting points and solubility, critical for formulation in drug delivery systems. Computational tools (Mercury 4.0) visualize packing efficiency and void spaces .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.